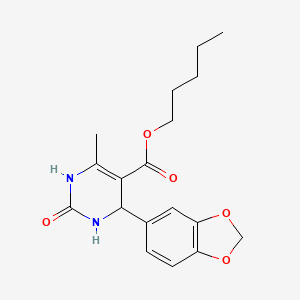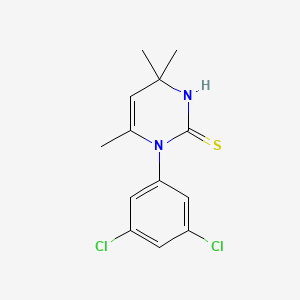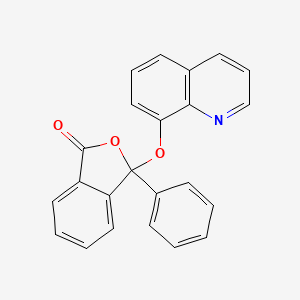
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound featuring a benzodioxole moiety, a tetrahydropyrimidine ring, and a pentyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Construction of the Tetrahydropyrimidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylate group with pentanol under acidic conditions to form the pentyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl esters.
Applications De Recherche Scientifique
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzodioxole derivatives as COX inhibitors
- Organoselenium compounds incorporating benzo[d][1,3]dioxole
Uniqueness
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyrimidine ring and pentyl ester group differentiate it from other benzodioxole derivatives, potentially leading to unique interactions and activities.
Propriétés
Formule moléculaire |
C18H22N2O5 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N2O5/c1-3-4-5-8-23-17(21)15-11(2)19-18(22)20-16(15)12-6-7-13-14(9-12)25-10-24-13/h6-7,9,16H,3-5,8,10H2,1-2H3,(H2,19,20,22) |
Clé InChI |
JIVAERJCLFTJMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)

![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11652431.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)
![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652449.png)
![N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)
![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
